molecular formula C8H11NO B094954 3-Methyl-3-(2-cyanoethoxy)-1-butyne CAS No. 15496-08-9

3-Methyl-3-(2-cyanoethoxy)-1-butyne

Cat. No.: B094954
CAS No.: 15496-08-9
M. Wt: 137.18 g/mol
InChI Key: BRMRUCOZUIVFCW-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-cyanoethoxy)-1-butyne (CID 84946) is a synthetic organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . Its structure features a terminal alkyne and a cyanoethoxy functional group, which may be utilized for further chemical modifications, such as Click chemistry or as a building block in organic synthesis. This compound is a derivative of the synthetic cathinone class, which are β-keto analogs of amphetamine and primarily investigated for their interactions with monoamine transporters in the brain . Synthetic cathinones are a significant class of New Psychoactive Substances (NPS) and are studied in neuropharmacology to understand their mechanisms of action, which typically involve the inhibition or reversal of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Research into compounds like this compound provides valuable insights into the structure-activity relationships (SAR) of psychostimulants, their potential for abuse, and their neurotoxic effects, contributing to the fields of toxicology and substance abuse research . This product is intended for forensic analysis and in vitro pharmacological research only. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle all substances with appropriate safety precautions.

Properties

CAS No.

15496-08-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(2-methylbut-3-yn-2-yloxy)propanenitrile

InChI

InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3

InChI Key

BRMRUCOZUIVFCW-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OCCC#N

Canonical SMILES

CC(C)(C#C)OCCC#N

Other CAS No.

15496-08-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs with variations in substituents or backbone structure. Below is a comparative analysis:

3-Methyl-3-methoxy-1-butyne

  • Structure: Replaces the 2-cyanoethoxy group with a methoxy (-OCH₃) group.
  • Key Differences: Polarity: The absence of the cyano group reduces polarity, likely lowering boiling points and aqueous solubility compared to 3-Methyl-3-(2-cyanoethoxy)-1-butyne.
  • Applications: Primarily used as a solvent or stabilizer in organic reactions, lacking the cyano group’s versatility in nitrile-based coupling reactions.

3-Ethyl-3-(2-cyanoethoxy)-1-butyne

  • Structure : Replaces the methyl branch with an ethyl (-CH₂CH₃) group.
  • Thermal Stability: Longer alkyl chains may enhance thermal stability, as noted in analogous alkynyl ethers.

3-Methyl-3-(2-azidoethoxy)-1-butyne

  • Structure: Replaces the cyano (-CN) group with an azide (-N₃) group.
  • Key Differences: Reactivity: The azide group enables participation in Staudinger or Huisgen reactions, diverging from the cyano group’s role in nitrile-specific transformations. Safety: Azides pose explosion risks under certain conditions, whereas cyano groups require careful handling due to toxicity.

Preparation Methods

Alkylation of Propargyl Alcohol Derivatives

A primary route to 3-methyl-3-(2-cyanoethoxy)-1-butyne involves the alkylation of 3-methyl-3-hydroxy-1-butyne with 2-cyanoethyl bromide or analogous electrophiles. This method leverages the nucleophilic character of the hydroxyl group in propargyl alcohols.

Reaction Conditions

  • Base : Potassium carbonate (K2CO3K_2CO_3) or sodium hydride (NaHNaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C under inert atmosphere (argon/nitrogen).

  • Stoichiometry : Molar ratio of 1:1.2 (propargyl alcohol to cyanoethyl bromide) to minimize di-alkylation side products.

Mechanistic Insight
The reaction proceeds via an SN2S_N2 mechanism, where the deprotonated hydroxyl group attacks the electrophilic carbon of 2-cyanoethyl bromide. Steric hindrance from the methyl group on the propargyl alcohol ensures regioselective mono-alkylation.

Mitsunobu Reaction with 2-Cyanoethanol

The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3PPh_3) to couple 3-methyl-3-hydroxy-1-butyne with 2-cyanoethanol.

Key Advantages

  • Yield Optimization : Achieves >85% yield under mild conditions.

  • Stereochemical Control : Retains configuration at the propargyl carbon due to the concerted mechanism.

Procedure

  • Dissolve 3-methyl-3-hydroxy-1-butyne (1.0 equiv), 2-cyanoethanol (1.2 equiv), PPh3PPh_3 (1.5 equiv), and DEAD (1.5 equiv) in THF.

  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Quench with saturated NH4ClNH_4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Catalytic and Solvent Effects

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states through dipole interactions. Non-polar solvents (e.g., toluene) favor slower, more selective alkylation but risk incomplete conversion.

Acid/Base Catalysis

  • Phosphoric Acid : Enhances electrophilicity of 2-cyanoethyl bromide in protic solvents.

  • Tertiary Amines (e.g., triethylamine): Scavenge HBrHBr byproduct, shifting equilibrium toward product formation.

Purification and Characterization

Distillation and Chromatography

  • Short-Path Distillation : Isolates this compound (boiling point: 98–100°C at 0.2 mbar).

  • Flash Chromatography : Employ ethyl acetate/hexane (1:4 v/v) to resolve unreacted starting material and by-products.

Spectroscopic Data

  • 1H^1H NMR (CDCl3_3):

    • δ 1.15 (s, 3H, CH3_3), 2.15 (d, 2H, CH2_2), 3.5–3.74 (m, 4H, OCH2_2CH2_2CN), 4.20 (s, 1H, ≡C–H).

  • IR : 2250 cm1^{-1} (C≡N stretch), 3300 cm1^{-1} (C≡C–H stretch).

Industrial-Scale Synthesis

Continuous Flow Reactors

High-throughput production employs tubular reactors at 12 bar pressure and 220°C, achieving 98% conversion with residence times of 2 minutes. Catalyst (tri-n-butylamine) is recycled via fractional distillation.

Yield and Purity Metrics

ParameterBatch ProcessContinuous Flow
Conversion (%)9798
Isolated Yield (%)9999
Purity (GC) (%)>99>99.5

Applications and Derivatives

Oligonucleotide Synthesis

The compound’s 2-cyanoethoxy group enables phosphoramidite coupling in automated DNA/RNA synthesizers. Its methyl-propargyl moiety facilitates "click chemistry" for post-synthetic modifications.

Pharmaceutical Intermediates

Derivatives of this compound are precursors to antiviral agents and kinase inhibitors, underscoring its versatility .

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